molecular formula C19H24N4O B4725236 5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B4725236
M. Wt: 324.4 g/mol
InChI Key: WBGDMKWSYCWMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclization and aminization reactions. For instance, a related compound was synthesized by chlorination and aminization from a pyrazolo[1,5-a]pyrimidine precursor. The synthesis process confirms the structural integrity through various analytical techniques such as IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by hydrogen-bonded chains and frameworks. For example, a study on a similar molecule found that the molecules are linked by N—H⋯N hydrogen bonds, forming chains containing rings. X-ray diffraction analysis provides detailed insights into the spatial arrangement and bonding patterns within these compounds (J. Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines participate in various chemical reactions, leading to the synthesis of derivatives with significant biological activity. The introduction of different substituents at specific positions on the bicyclic scaffold influences their chemical properties and receptor affinity. This adaptability underscores the chemical versatility of pyrazolo[1,5-a]pyrimidines and their potential as scaffolds for developing new compounds with desired activities (L. Squarcialupi et al., 2013).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure, determined through X-ray crystallography, reveals the molecular conformation and intermolecular interactions, which are essential for understanding the compound's stability and reactivity (G. Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidines are defined by their reactivity towards various chemical agents and conditions. These properties are influenced by the presence of functional groups and the molecular structure. Studies have shown that pyrazolo[1,5-a]pyrimidines can undergo a wide range of reactions, including cyclization, formylation, and condensation, which are fundamental for synthesizing fluorescent probes and pharmaceutical agents (Juan C Castillo et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Pyrazolo[1,5-a]pyrimidines have been studied for their potential activities as enzyme inhibitors, but the exact mechanism of action would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Pyrazolo[1,5-a]pyrimidines are an active area of research due to their potential therapeutic applications .

properties

IUPAC Name

5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-19(2,3)16-12-17(20-10-11-24-4)23-18(22-16)15(13-21-23)14-8-6-5-7-9-14/h5-9,12-13,20H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGDMKWSYCWMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
5-tert-butyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.